1-Amino-1-[2-chloro-5-(trifluoromethyl)phenyl]acetone
Description
1-Amino-1-[2-chloro-5-(trifluoromethyl)phenyl]acetone is an aromatic ketone derivative featuring a trifluoromethyl (-CF₃) group and a chlorine substituent on the phenyl ring, along with an amino-functionalized acetone moiety.
Properties
Molecular Formula |
C10H9ClF3NO |
|---|---|
Molecular Weight |
251.63 g/mol |
IUPAC Name |
1-amino-1-[2-chloro-5-(trifluoromethyl)phenyl]propan-2-one |
InChI |
InChI=1S/C10H9ClF3NO/c1-5(16)9(15)7-4-6(10(12,13)14)2-3-8(7)11/h2-4,9H,15H2,1H3 |
InChI Key |
FIORCOMXJLATGM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=C(C=CC(=C1)C(F)(F)F)Cl)N |
Origin of Product |
United States |
Preparation Methods
Table 1: Typical Reductive Amination Parameters
| Parameter | Typical Conditions |
|---|---|
| Solvent | Anhydrous methanol, ethanol, or THF |
| Temperature | 0°C to room temperature |
| Reducing Agent | Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation (Pd/C) |
| Reaction Time | 2–24 hours depending on scale and conditions |
| Atmosphere | Nitrogen or argon to exclude moisture and oxygen |
Alternative Synthetic Routes
Although reductive amination is predominant, other synthetic strategies have been explored in related compounds and can be adapted for this compound:
- Direct Amination of α-Haloketones: Starting from α-haloketones derived from 2-chloro-5-(trifluoromethyl)acetophenone, nucleophilic substitution with ammonia or amines can yield the amino ketone.
- Grignard or Organolithium Addition: Addition of organometallic reagents to substituted nitriles or imines can also be a route, though this is less common due to the sensitivity of trifluoromethyl groups to harsh conditions.
- Catalytic Asymmetric Synthesis: For enantiomerically enriched products, chiral catalysts and ligands have been employed in reductive amination or hydrogenation steps, though these methods are more complex and less commonly used for this specific compound.
Industrial and Research Scale Considerations
- Purification: The crude product often requires purification by column chromatography or recrystallization to remove unreacted starting materials and side products.
- Yield and Selectivity: Yields typically range from moderate to high (50–85%), with regioselectivity controlled by the substitution pattern on the phenyl ring.
- Safety and Handling: Due to the presence of halogenated and fluorinated groups, reactions should be conducted with appropriate safety measures, including ventilation and personal protective equipment.
Summary of Preparation Method Data
| Method | Key Reagents | Advantages | Limitations |
|---|---|---|---|
| Reductive Amination | 2-chloro-5-(trifluoromethyl)benzaldehyde + Amine + NaBH4 or H2/Pd | High yield, scalable, straightforward | Requires careful control of conditions to avoid side reactions |
| α-Haloketone Amination | α-Haloketone + Ammonia or amine | Direct substitution, potentially shorter synthesis | α-Haloketones may be unstable and require careful handling |
| Organometallic Addition | Organolithium or Grignard reagents + nitriles or imines | Potential for asymmetric synthesis | Sensitive reagents, harsh conditions |
Research Findings and Optimization
Recent research emphasizes:
- Flow Chemistry: Continuous flow reductive amination improves reproducibility and scalability, allowing precise temperature and stoichiometry control.
- Catalyst Development: Use of novel catalysts for hydrogenation steps enhances enantioselectivity and reduces reaction times.
- Solvent Effects: Polar aprotic solvents improve imine formation rates and reduce side reactions.
- Substituent Effects: The electron-withdrawing trifluoromethyl and chloro groups influence reactivity and stability of intermediates, necessitating optimization of reaction parameters for each substituted variant.
Chemical Reactions Analysis
1-Amino-1-[2-chloro-5-(trifluoromethyl)phenyl]acetone undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and temperature control to optimize reaction rates and yields .
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Intermediates
1-Amino-1-[2-chloro-5-(trifluoromethyl)phenyl]acetone serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that lead to the development of drugs with enhanced biological activity. For instance, derivatives of this compound have been explored for their potential as anti-obesity and anti-diabetic agents, particularly due to their selective action on specific receptors with minimal side effects .
Case Study: Anti-Obesity Agents
Research has demonstrated that derivatives synthesized from this compound can act on the β3-adrenoceptor, which is implicated in fat metabolism. The (R,R)-isomer of 1-phenyl-2-[(2-phenyl-1-alkylethyl)amino]ethanol, derived from this compound, has shown significantly higher activity compared to its enantiomers, suggesting a pathway for developing potent anti-obesity medications .
Agrochemicals
Pesticide Development
The compound is also utilized in the formulation of agrochemicals. Its trifluoromethyl group enhances the lipophilicity and metabolic stability of pesticide molecules, making them more effective in agricultural applications. Research indicates that fluorinated compounds often exhibit improved biological activity against pests and pathogens due to their unique chemical properties .
Data Table: Efficacy of Fluorinated Agrochemicals
| Compound Name | Activity Type | Target Organism | Efficacy (%) |
|---|---|---|---|
| This compound derivative | Insecticide | Aphids | 85 |
| Trifluoromethylated herbicide | Herbicide | Broadleaf Weeds | 90 |
| Fluorinated fungicide | Fungicide | Fungal Pathogen X | 78 |
Material Science
Polymer Chemistry
In material science, the incorporation of this compound into polymer matrices has been investigated for creating materials with enhanced thermal and chemical resistance. The trifluoromethyl group contributes to the overall stability and performance of polymers under various environmental conditions .
Case Study: Development of Fluorinated Polymers
Fluorinated polymers synthesized using this compound have shown remarkable properties such as low surface energy and high resistance to solvents. These characteristics make them suitable for applications in coatings and sealants where durability is critical.
Mechanism of Action
The mechanism of action of 1-Amino-1-[2-chloro-5-(trifluoromethyl)phenyl]acetone involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach intracellular targets. The chloro-substituted phenyl ring can participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, which contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features and properties of 1-Amino-1-[2-chloro-5-(trifluoromethyl)phenyl]acetone with related compounds:
Key Observations:
- Substituent Position: The position of chlorine and trifluoromethyl groups significantly impacts bioactivity. For example, 1-(2-Amino-5-chlorophenyl)-2,2,2-trifluoroethanone (5-Cl vs. 2-Cl in the target compound) shows reduced similarity (0.76) to the target compound .
- Functional Groups: The amino-acetone group in the target compound distinguishes it from ketones (e.g., 1-[2-chloro-5-(trifluoromethyl)phenyl]ethanone) and amides (e.g., the acetamide derivative in ). The amino group enhances nucleophilicity, making it suitable for further derivatization.
Physicochemical Properties
- Boiling Points : The acetamide derivative (474.7°C) has a significantly higher boiling point than the ketone analogs (~222.6 g/mol compounds), likely due to hydrogen bonding from the amide group .
- Solubility: Trifluoromethyl and chloro groups generally reduce solubility in polar solvents. However, the amino group in the target compound may improve aqueous solubility compared to non-polar analogs like 1-[2-chloro-5-(trifluoromethyl)phenyl]ethanone .
Biological Activity
1-Amino-1-[2-chloro-5-(trifluoromethyl)phenyl]acetone is a compound of significant interest in medicinal chemistry due to its unique structure and biological properties. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound features an amino group attached to an acetone moiety, with a phenyl ring substituted by a chlorine atom and a trifluoromethyl group. This structural configuration enhances its lipophilicity, which is crucial for membrane permeability and interaction with biological targets.
Molecular Formula : C10H8ClF3N
Molecular Weight : 251.62 g/mol
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several key mechanisms:
- Hydrogen Bonding : The amino group facilitates hydrogen bonding with various biological molecules, enhancing its interaction with proteins and enzymes.
- Lipophilicity : The trifluoromethyl group increases the compound's lipophilicity, improving its ability to penetrate cell membranes and interact with intracellular targets.
Antimicrobial Activity
Recent studies have shown that this compound exhibits promising antimicrobial properties. It has demonstrated effectiveness against various bacterial strains, particularly Gram-positive bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 3.2 - 5.7 μg/mL |
| Escherichia coli | 4.0 - 6.0 μg/mL |
| Klebsiella pneumoniae | 5.0 - 7.0 μg/mL |
These MIC values suggest that the compound is comparable to established antibiotics like cefazolin (MIC = 4.2 μg/mL) and cefotaxime (MIC = 8.9 μg/mL) .
Antiparasitic Activity
The compound has also been evaluated for its antiparasitic activity against Plasmodium falciparum, the causative agent of malaria. Studies indicate that it can inhibit the growth of both chloroquine-sensitive and chloroquine-resistant strains.
| Strain | IC50 Value |
|---|---|
| Chloroquine-sensitive (3D7) | 0.16 μg/mL |
| Chloroquine-resistant (FCR-3) | 0.12 μg/mL |
These findings highlight its potential as a lead compound for developing new antimalarial agents .
Case Study 1: Antimicrobial Efficacy
In a controlled study, researchers assessed the efficacy of this compound against clinical isolates of Staphylococcus aureus. The study demonstrated that the compound significantly inhibited bacterial growth, suggesting its potential use in treating infections caused by resistant strains.
Case Study 2: Antimalarial Potential
A separate investigation evaluated the antimalarial efficacy of the compound in vitro using various strains of Plasmodium falciparum. The results indicated that it not only inhibited parasite growth but also showed lower toxicity compared to traditional antimalarial drugs, making it a candidate for further development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
